REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[C:6](=[N:9]O)[CH2:7][O:8][C:4]=2[CH:3]=1.[H][H]>O1CCCC1.CO.[Ni]>[F:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]([NH2:9])[CH2:7][O:8][C:4]=2[CH:3]=1
|
Name
|
6-fluoro-benzofuran-3-one oxime
|
Quantity
|
5.38 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(CO2)=NO)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of the
|
Type
|
FILTRATION
|
Details
|
Filtered the catalyst off,
|
Type
|
WASH
|
Details
|
washed with methanol and tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
all volatiles very removed in vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by Si—NH2 column chromatography with n-heptane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C(CO2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |